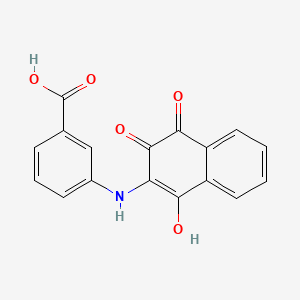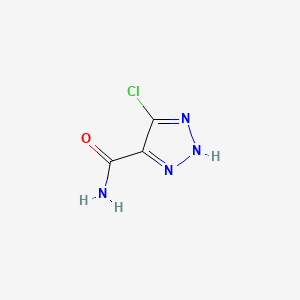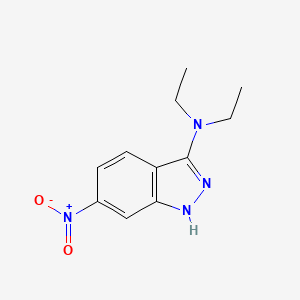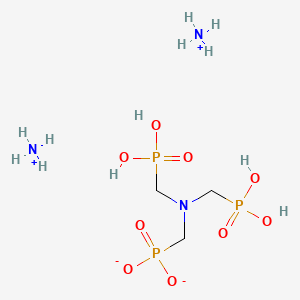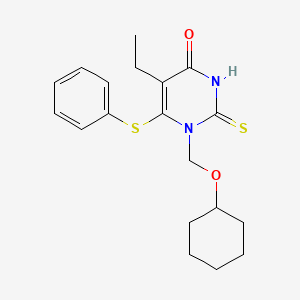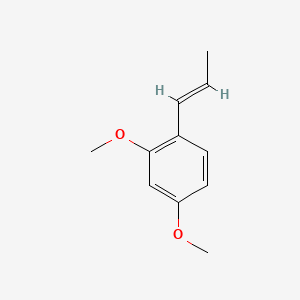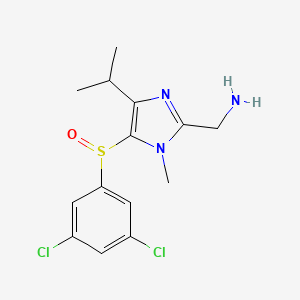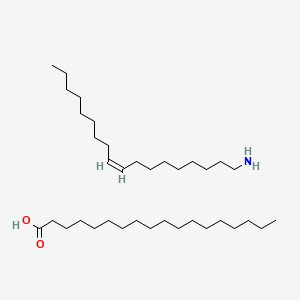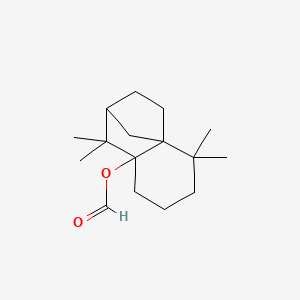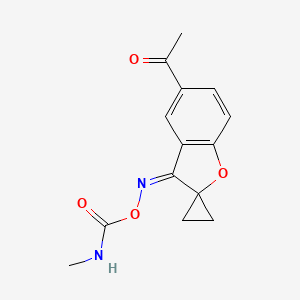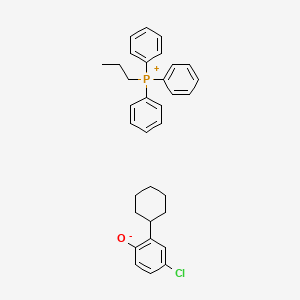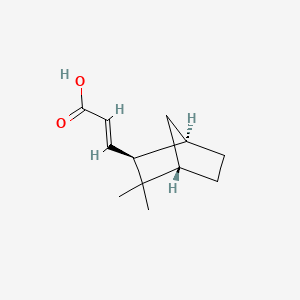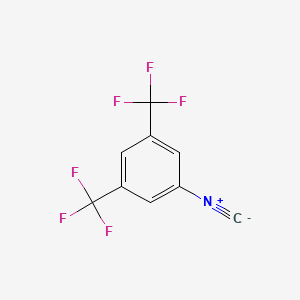
Tris(4-(diethylamino)phenyl)methylium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(diethylamino)phenyl)methylium acetate is an organic compound with the molecular formula C31H42N3.C2H3O2. It is known for its applications in various fields, including optoelectronics and organic semiconductors . This compound is also referred to as Basic Violet 4 acetate and is recognized for its unique properties that make it suitable for use in different scientific and industrial applications .
準備方法
The synthesis of Tris(4-(diethylamino)phenyl)methylium acetate involves several steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with aniline derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
化学反応の分析
Tris(4-(diethylamino)phenyl)methylium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
科学的研究の応用
Tris(4-(diethylamino)phenyl)methylium acetate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it suitable for use in biological assays and imaging techniques.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties
作用機序
The mechanism by which Tris(4-(diethylamino)phenyl)methylium acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective redox mediator. It can also interact with various enzymes and proteins, influencing their activity and function .
類似化合物との比較
Tris(4-(diethylamino)phenyl)methylium acetate is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Triphenylamine: Known for its use in organic semiconductors and electroluminescent materials.
Tris(4-(dimethylamino)phenyl)methylium acetate: Similar in structure but with different substituents, leading to variations in properties and applications.
The uniqueness of this compound lies in its ability to enhance charge transport and its suitability for use in a wide range of optoelectronic applications .
特性
CAS番号 |
63157-72-2 |
|---|---|
分子式 |
C31H42N3.C2H3O2 C33H45N3O2 |
分子量 |
515.7 g/mol |
IUPAC名 |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C31H42N3.C2H4O2/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;1-2(3)4/h13-24H,7-12H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
CBMNJIRTNNMVJC-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


